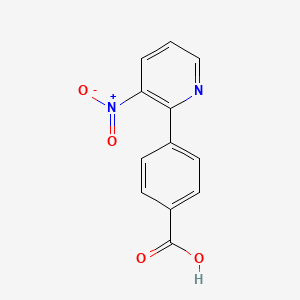

4-(3-Nitropyridin-2-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(3-Nitropyridin-2-yl)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety linked to a 3-nitropyridin-2-yl group. This compound is of interest due to its potential applications in the synthesis of more complex chemical entities, which could be useful in various fields such as pharmaceuticals, materials science, and organic chemistry.

Synthesis Analysis

The synthesis of related nitro-substituted benzoic acid derivatives has been reported in the literature. For instance, the synthesis of 3-Nitro-2-amino-benzoic acid was achieved from phthalic anhydride through a multi-step process involving nitration, dehydration, amidation, and Hofmann rearrangement . Although the specific synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to incorporate the pyridinyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(3-Nitropyridin-2-yl)benzoic acid has been elucidated using various techniques such as X-ray diffraction. For example, the crystal structure of benzoic acid 4-nitrobenzylidenhydrazide, which shares the nitro-substituted aromatic ring feature, was found to be non-planar with specific angles between the planes of the heterocycles and the hydrazine fragment . This suggests that the nitro group can significantly influence the overall molecular conformation of such compounds.

Chemical Reactions Analysis

The reactivity of nitro-substituted benzoic acids can be inferred from studies on similar compounds. The presence of the nitro group can facilitate further chemical transformations, such as the formation of hydrogen bonds in crystal structures, as observed in the adducts of nitrobenzoic acid with 2,4,6-trimethylpyridine . Additionally, the nitro group can affect the coordination chemistry of metal complexes, as seen in the study of a nickel coordination complex with 3-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Nitropyridin-2-yl)benzoic acid can be extrapolated from related compounds. The nitro group is known to influence the acidity of the benzoic acid moiety, as evidenced by the proton transfer observed in the nitrobenzoic acid complexes . Moreover, the presence of substituents on the aromatic ring can affect the solubility, melting point, and other physical properties, which are crucial for the practical applications of such compounds.

科学的研究の応用

1. Synthesis of Pyridine Derivatives

- Application Summary: 4-Nitropyridine, which can be derived from 4-(3-Nitropyridin-2-yl)benzoic acid, is an excellent starting material for the preparation of pyridine derivatives. These derivatives are important synthetic intermediates for new pesticides and medicines .

- Methods of Application: The synthesis of 4-nitropyridine involves two steps: a nitration step and a reduction step. The nitration reaction is a key step and is usually exothermic and at higher temperatures, which can result in polynitration .

- Results or Outcomes: The use of microreaction technology has been shown to increase the process safety and efficiency of fast highly exothermic reactions. This technology allows for highly efficient mixing and excellent heat absorption, resulting in better control of reaction temperature and avoidance of hot spots often the cause of the formation of by-products .

2. Preparation of Antibacterial Compounds

- Application Summary: Compounds derived from 4-(3-Nitropyridin-2-yl)benzoic acid have shown potent growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii, including drug-resistant variants .

- Results or Outcomes: The compounds have shown minimum inhibitory concentration (MIC) as low as 0.78 and 1.56 μg ml−1, respectively .

3. Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones, which can be synthesized from compounds like 4-(3-Nitropyridin-2-yl)benzoic acid, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Results or Outcomes: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

4. Design and Synthesis of Antibacterial Compounds

- Application Summary: Compounds derived from 4-(3-Nitropyridin-2-yl)benzoic acid have been used in the design and synthesis of novel compounds that are potent growth inhibitors of several strains of drug-resistant bacteria .

- Results or Outcomes: The novel compounds have shown potent growth inhibitory properties for several strains of drug-resistant bacteria .

5. Construction of Metal–Organic Frameworks

- Application Summary: Compounds similar to 4-(3-Nitropyridin-2-yl)benzoic acid have been used in the construction of metal–organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

- Results or Outcomes: The construction of MOFs using these compounds has been successfully achieved .

6. Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones, which can be synthesized from compounds like 4-(3-Nitropyridin-2-yl)benzoic acid, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Results or Outcomes: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Safety And Hazards

特性

IUPAC Name |

4-(3-nitropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEXNJITHGFQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594744 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitropyridin-2-yl)benzoic acid | |

CAS RN |

847446-89-3 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

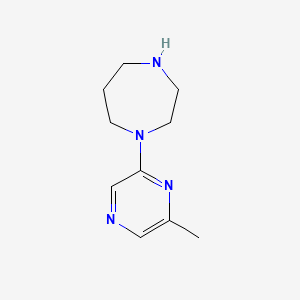

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

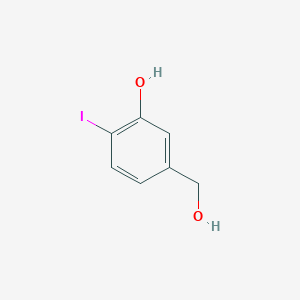

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)